N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
This compound features a 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole moiety linked via a propanamide chain to a 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine heterocycle. The methoxy substituents at both aromatic systems likely influence electronic effects and bioavailability .
Properties
Molecular Formula |
C22H24N6O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C22H24N6O3/c1-30-13-6-7-16-15(12-13)14-4-3-5-17(22(14)24-16)23-20(29)10-8-18-25-26-19-9-11-21(31-2)27-28(18)19/h6-7,9,11-12,17,24H,3-5,8,10H2,1-2H3,(H,23,29) |
InChI Key |
GARLLEHHPHEWOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCC4=NN=C5N4N=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multiple steps:
Formation of the Carbazole Moiety: The initial step involves the synthesis of the 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole core. This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone derivative under acidic conditions.
Formation of the Triazolopyridazine Moiety: The triazolopyridazine ring system can be synthesized via a cyclization reaction involving a hydrazine derivative and a pyridazine precursor.
Coupling Reaction: The final step involves coupling the carbazole and triazolopyridazine moieties through a propanamide linker. This can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide linker, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Hydroxyl derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is of interest due to its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues
Carbazole Derivatives
- Compound 24 & 25 (Salih et al., 2015): These N-substituted carbazoles feature pyrimidinone (24) and pyrazolone (25) substituents instead of the triazolo-pyridazine-propanamide chain. While retaining carbazole’s aromaticity, their bioactivity profiles (unreported in evidence) likely differ due to altered electronic properties from the pyrimidinone/pyrazolone groups .
- 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide () : Replaces the carbazole with a benzimidazole-ethyl group. The benzimidazole’s basic nitrogen may enhance solubility, but the absence of carbazole’s fused tricyclic system could reduce planar binding efficiency .
Triazolo-Pyridazine Derivatives
- N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide () : Shares the triazolo-pyridazine core but uses an acetamide linker and a pyridazinyl group. The shorter linker and additional pyridazine may affect conformational flexibility and target selectivity .
Physicochemical Properties
*Estimated based on structural components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
